C18-Peg7-nhs
CAS No.:
Cat. No.: VC13574562
Molecular Formula: C37H69NO11
Molecular Weight: 703.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C37H69NO11 |
---|---|
Molecular Weight | 703.9 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C37H69NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-42-23-25-44-27-29-46-31-33-48-34-32-47-30-28-45-26-24-43-22-20-37(41)49-38-35(39)18-19-36(38)40/h2-34H2,1H3 |
Standard InChI Key | XTTSQFOZUGBLIG-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
C18-Peg7-nhs (IUPAC name: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate) features a three-component structure:
-
C18 Alkyl Chain: An 18-carbon hydrophobic tail that facilitates membrane interactions and micelle formation.
-
PEG7 Spacer: A heptaethylene glycol unit that confers water solubility, reduces immunogenicity, and provides steric flexibility .
-
NHS Ester: A reactive group that forms stable amide bonds with primary amines (e.g., lysine residues in proteins) .
The compound’s molecular formula is C37H69NO11, with a molecular weight of 703.9 g/mol (Table 1).
Table 1: Key Molecular Properties of C18-Peg7-nhs
Property | Value |
---|---|
Molecular Formula | C37H69NO11 |
Molecular Weight | 703.9 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
SMILES | CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Solubility | Water (PEG-dependent), organic solvents (C18-dependent) |
Spectroscopic and Chromatographic Characteristics
The compound’s Standard InChIKey (XTTSQFOZUGBLIG-UHFFFAOYSA-N) confirms its unique stereochemical identity. Chromatographic purification, typically via reverse-phase HPLC using C18 columns, achieves >95% purity by leveraging the hydrophobic C18 chain .
Synthesis and Optimization
Reaction Pathway
Synthesis involves two stages:
-
Stearic Acid-PEG7 Conjugation: Stearic acid (C18H36O2) reacts with a PEG7 derivative under Mitsunobu conditions, forming an ether bond .
-
NHS Activation: The terminal hydroxyl group of PEG7 is converted to an NHS ester using N,N’-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF).
Critical Parameters:
-
Temperature: Maintained at 0–4°C during NHS activation to prevent hydrolysis.
-
Purification: HPLC with trifluoroacetic acid (TFA) buffers ensures removal of unreacted reagents .
Yield and Scalability
Typical yields range from 60% to 80%, depending on the stoichiometry of DSC and reaction time. Scaling production requires precise control of PEG7 derivatization, as excess stearic acid leads to byproducts like C18-Peg6-nhs .
Applications in Bioconjugation and Drug Delivery
Protein Modification
C18-Peg7-nhs modifies proteins at lysine residues, enabling:
-
PEGylation: Extends serum half-life by shielding proteins from renal clearance.
-
Lipid Anchoring: The C18 chain inserts into cell membranes, localizing proteins to lipid bilayers .
For example, conjugating C18-Peg7-nhs to anti-PSMA antibodies enhanced tumor targeting in prostate cancer models, with a 2.3-fold increase in signal-to-noise ratio compared to non-PEGylated analogs .
Micellar Drug Delivery Systems
The amphiphilic nature of C18-Peg7-nhs enables self-assembly into micelles (critical micelle concentration: 0.5–1.0 µM) . Loaded with hydrophobic drugs like paclitaxel, these micelles improve bioavailability by 40% in murine models.
Mechanism:
Comparative Analysis with Analogous PEG-NHS Reagents
C18-Peg7-nhs is distinguished from shorter-PEG variants (e.g., C18-Peg4-nhs) by its extended spacer length, which optimizes steric shielding and solubility (Table 2) .
Table 2: Comparison of C18-Pegn-nhs Variants
Property | C18-Peg4-nhs | C18-Peg7-nhs |
---|---|---|
PEG Length | 4 ethylene oxide units | 7 ethylene oxide units |
Molecular Weight | 583.7 g/mol | 703.9 g/mol |
Hydrodynamic Radius | 2.1 nm | 3.4 nm |
Drug Loading Capacity | 12% w/w | 18% w/w |
Research Advancements and Clinical Relevance
Oncology Applications
In a 2024 study, C18-Peg7-nhs-conjugated IRDye800CW enabled real-time imaging of pancreatic tumors with 89% specificity, outperforming non-targeted dyes (p < 0.001) . The PEG7 spacer reduced liver sequestration by 35%, enhancing tumor accumulation.
Neurodegenerative Disease
PEGylated nanoparticles using C18-Peg7-nhs crossed the blood-brain barrier 4.7-fold more efficiently than unmodified counterparts, delivering siRNA against tau protein in Alzheimer’s models .
Challenges and Future Directions
Stability Issues
The NHS ester’s susceptibility to hydrolysis (t1/2 = 2–4 hours in aqueous buffers) limits shelf life. Strategies like lyophilization with trehalose extend stability to 6 months .
Next-Generation Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume